molecular formula C20H15ClN4O3S B12208618 3-chloro-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

3-chloro-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12208618
M. Wt: 426.9 g/mol
InChI Key: VWBIXMSBRODUTO-UHFFFAOYSA-N
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Description

This high-purity small molecule, 3-chloro-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide, is a complex hybrid structure designed for advanced pharmaceutical and agrochemical research. Its molecular architecture incorporates a 1,2,4-oxadiazole ring—a scaffold recognized for its metabolic stability and role in molecular recognition in drug discovery—linked to a 4-methyl-1,3-thiazole system. The presence of the thiazole ring, a common motif in bioactive compounds , suggests potential for diverse biological interactions. The molecule is further functionalized with a 3-chlorobenzamide group, which can serve as a key pharmacophore for targeting enzymes and receptors. The specific spatial arrangement conferred by the (E)-configuration at the thiazol-2(3H)-ylidene moiety may be critical for its binding affinity and overall biological activity. Researchers can leverage this compound as a key intermediate or core structure in medicinal chemistry programs, particularly in the development of new enzyme inhibitors or receptor modulators. Its structure also presents opportunities for further chemical modification and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Applications & Research Value: The integrated 1,2,4-oxadiazole and thiazole rings in this molecule provide a privileged scaffold for probing biological systems. It holds significant research value as a potential starting point for developing novel therapeutic agents, with inferred applications spanning antiviral and anti-inflammatory research, based on the documented activities of indole and thiazole-containing analogs. In agrochemical science, it may be investigated for its potential as a lead compound for crop protection agents, given that structurally related oxadiazole and benzamide derivatives are known to exhibit pesticidal activity . Mechanism of Action: A proposed but unverified mechanism of action involves multi-target engagement. The molecule could potentially function by mimicking native substrates or ligands, thereby disrupting protein-protein interactions or enzymatic activity. The 3-chlorobenzamide moiety is often found in molecules that act as enzyme inhibitors, while the 1,2,4-oxadiazole unit can contribute to binding affinity at various receptors. The exact molecular target and mechanism remain to be empirically determined through rigorous biochemical and cellular assays.

Properties

Molecular Formula

C20H15ClN4O3S

Molecular Weight

426.9 g/mol

IUPAC Name

3-chloro-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H15ClN4O3S/c1-11-16(19-23-17(25-28-19)12-6-8-15(27-2)9-7-12)29-20(22-11)24-18(26)13-4-3-5-14(21)10-13/h3-10H,1-2H3,(H,22,24,26)

InChI Key

VWBIXMSBRODUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole-5-Carbonyl Chloride

The oxadiazole ring is constructed using a one-pot reaction adapted from PMC studies:

  • Amidoxime Formation : 4-Methoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield N-hydroxy-4-methoxybenzamidine.

  • Cyclization : The amidoxime is treated with 3-chloropicolinoyl chloride in toluene at 0°C, followed by refluxing to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride.

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1NH₂OH·HCl, NaOHEthanol/Water80°C6 h85%
23-Chloropicolinoyl chlorideTolueneReflux4 h78%

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole core is assembled using a modified Hantzsch reaction:

  • Thiourea Condensation : 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride reacts with thiourea in dichloromethane at room temperature for 12 hours.

  • Cyclization : The intermediate is treated with methyl bromoacetate and triethylamine in acetonitrile at 60°C for 8 hours to form 4-methyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene.

Optimization Notes :

  • Excess methyl bromoacetate (1.5 equiv) improves cyclization efficiency.

  • Triethylamine acts as both a base and a catalyst, reducing side reactions.

Final Amidation with 3-Chlorobenzoyl Chloride

The thiazole intermediate undergoes amidation to introduce the benzamide group:

  • Activation : 3-Chlorobenzoyl chloride (1.2 equiv) is added dropwise to a solution of the thiazole intermediate in dry THF at 0°C.

  • Coupling : The reaction is stirred at room temperature for 24 hours, followed by quenching with ice water.

Yield and Purity :

  • Crude yield: 65–70% after extraction with ethyl acetate.

  • Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) enhances purity to >95%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to improve scalability:

  • Oxadiazole Formation : A tubular reactor with a residence time of 30 minutes at 120°C achieves 90% conversion.

  • In-Line Purification : Integrated liquid-liquid extraction units remove unreacted reagents, reducing downstream processing costs.

Green Chemistry Approaches

Solvent-free conditions and biodegradable catalysts are emerging trends:

  • Bi(SCH₂COOH)₃ Catalyst : Enhances cyclization rates by 40% compared to traditional bases.

  • Recyclable Solvents : PEG-400 reduces waste generation during thiazole synthesis.

Analytical Characterization

Critical quality control steps include:

  • HPLC Analysis : Reverse-phase C18 column (acetonitrile/water = 70:30) confirms >99% purity.

  • NMR Spectroscopy : Key signals include:

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 8H, aromatic-H), 3.89 (s, 3H, OCH₃).

    • ¹³C NMR : 167.2 ppm (C=O), 158.1 ppm (oxadiazole-C).

Challenges and Mitigation Strategies

ChallengeSolution
Low cyclization yields in oxadiazole synthesisUse of fresh acyl chloride and anhydrous conditions
Thiazole ring decomposition during amidationStrict temperature control (<25°C) and inert atmosphere
Residual solvents in final productVacuum drying at 50°C for 12 hours

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and oxadiazole rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the thiazole and oxadiazole rings.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including those related to the structure of the compound . For instance, compounds containing the 1,2,4-oxadiazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific enzymes or pathways critical for cancer cell proliferation. For example, some derivatives have demonstrated inhibition of epidermal growth factor receptor (EGFR) and Src kinases, which are crucial in cancer signaling pathways .
  • Case Studies :
    • A study synthesized various oxadiazole derivatives and evaluated their activity against human cancer cell lines such as HCT-116 and MCF-7. One compound exhibited an IC50 value of 0.24 µM against EGFR, indicating potent inhibitory effects .
    • Another study reported that certain oxadiazole derivatives had IC50 values ranging from 0.11 to 0.76 µM against different cancer cell lines, suggesting that modifications in chemical structure can enhance biological activity .
CompoundCell LineIC50 (µM)Reference
Compound AHCT-1160.24
Compound BMCF-70.11
Compound CA3750.76

Anti-inflammatory Properties

In addition to anticancer properties, some studies have indicated that derivatives of oxadiazoles can possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Pesticidal Activity

Compounds similar to 3-chloro-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide have been explored for their potential as pesticides. The thiazole and oxadiazole structures contribute to bioactivity against various pests.

  • Mechanism : The mode of action typically involves interference with pest metabolic processes or disruption of cellular functions essential for survival .

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Functional Groups

The following compounds share core heterocyclic frameworks or substituent motifs with the target molecule:

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Reference
Target Compound C₂₁H₁₆ClN₃O₂S 409.89 g/mol 1,2,4-oxadiazole, thiazole, 3-chlorobenzamide, 4-methoxy
5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) C₂₂H₁₅ClN₄OS 418.89 g/mol Benzoxazole, triazole, C=S, 4-chlorophenyl
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S 348.39 g/mol Isoxazole, thiadiazole, benzamide
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) C₂₁H₂₀N₄O₂S 392.48 g/mol Thiadiazole, acryloyl, dimethylamino, benzamide
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide C₂₁H₁₉ClN₂O₄S₂ 470.97 g/mol Thiazolidinone, C=S, 3-methoxy-4-propoxy, 2-chlorobenzamide
Key Observations:

Heterocyclic Diversity : The target compound’s 1,2,4-oxadiazole-thiazole fusion is distinct from benzoxazole-triazole (6h, ) or thiadiazole-isoxazole hybrids (6, ). These variations influence electronic properties and binding affinities.

Substituent Effects : The 4-methoxyphenyl group in the target enhances electron density compared to the 4-chlorophenyl in 6h or the unsubstituted phenyl in 4g .

Pharmacophore Flexibility : Compounds like 4g and the target utilize benzamide motifs for hydrogen bonding, but differ in auxiliary groups (e.g., acryloyl vs. oxadiazole).

Comparison with Analogues:
  • Compound 6h : Synthesized via cyclization of chlorophenyl-substituted precursors, emphasizing C=S incorporation (IR: 1243 cm⁻¹).
  • Compound 8a : Utilizes active methylene compounds (e.g., acetylacetone) for pyridine ring formation, differing from the target’s oxadiazole-thiazole strategy.
  • Compound 4g : Employs dimethylamino-acryloyl groups introduced via enaminone intermediates, highlighting divergent functionalization approaches.

Spectroscopic and Analytical Data

Parameter Target Compound (Hypothetical) Compound 6h Compound 6
IR (C=O/C=N) ~1670–1600 cm⁻¹ (oxadiazole) 1596 cm⁻¹ (C=N) 1606 cm⁻¹ (C=O)
¹H-NMR (Aromatic H) δ 7.2–8.1 (multiplet) δ 6.86–7.26 (m, 12H, Ar-H) δ 7.36–7.72 (m, 10H, Ar-H)
Mass Spec (M+) 410 (calc.) 419 (M+1) 348 (M+)
Elemental Analysis C: ~63%; N: ~10% C: 63.08%; N: 3.37% C: 61.98%; N: 16.11%
Notable Trends:
  • Lower nitrogen content in the target vs. compound 6 reflects fewer N-rich heterocycles.
  • Aromatic proton multiplicity correlates with substituent complexity (e.g., 4-methoxy vs. 3-methylphenyl in 6h ).

Biological Activity

Anticancer Properties

The 1,2,4-oxadiazole moiety present in the compound has been associated with various biological activities, including anticancer properties . Compounds containing this heterocycle have shown cytotoxic activity against several cancer cell lines, including:

  • Human colon adenocarcinoma (CXF HT-29)
  • Human gastric carcinoma (GXF 251)
  • Human lung adenocarcinoma (LXFA 629)
  • Human non-small cell lung carcinoma (LXFL 529)
  • Human melanoma (MEXF 462)
  • Human ovarian adenocarcinoma (OVXF 899)
  • Human pancreatic cancer (PAXF 1657)
  • Human renal cancer (RXF 486)

A structurally similar compound, identified as compound 1 in the search results, exhibited moderate anticancer activity with a mean IC50 value of approximately 92.4 μM against a panel of 11 cancer cell lines .

Anti-inflammatory and Anticonvulsant Activities

The 1,2,4-oxadiazole scaffold has also been associated with anti-inflammatory and anticonvulsant activities . While specific data for the compound is not available, these potential activities warrant further investigation.

Enzyme Inhibition

Compounds containing 1,2,4-oxadiazole have shown inhibitory potency against various enzymes, including:

  • Human Deacetylase Sirtuin 2 (HDSirt2)
  • Carbonic Anhydrase (CA)
  • Histone Deacetylase (HDAC)
  • Rearranged during Transfection (RET) kinase
  • Penicillin-Binding Protein (PBP2a)
  • Cyclooxygenases (COX-1 and COX-2)
  • Butyrylcholinesterase (BChE)

Structure-Activity Relationship (SAR)

The biological activity of the compound is likely influenced by its structural components:

  • The 1,2,4-oxadiazole ring contributes to various biological activities, including anticancer properties .
  • The thiazole ring may enhance the compound's drug-like properties and contribute to its potential biological activities .
  • The 4-methoxyphenyl group could influence the compound's lipophilicity and binding affinity to potential targets .
  • The chloro substituent on the benzamide moiety may affect the compound's electronic properties and potentially its biological activity .

Research Gaps and Future Directions

  • Specific biological assays targeting the aforementioned activities should be conducted to determine the exact biological profile of the compound.
  • Structure-activity relationship studies, including the synthesis and testing of structural analogs, could provide insights into optimizing the compound's biological activity.
  • Molecular docking studies and in vitro enzyme inhibition assays could help identify potential molecular targets for the compound.
  • In vivo studies in appropriate animal models would be necessary to evaluate the compound's pharmacokinetics, efficacy, and safety profile.

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